molecular formula C10H11ClN2O3 B1312999 Acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester CAS No. 70736-27-5

Acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester

Cat. No.: B1312999
CAS No.: 70736-27-5
M. Wt: 242.66 g/mol
InChI Key: IPYYPYTUZHFTKC-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester (CAS 70736-27-5) is a hydrazone derivative with the molecular formula C₁₀H₁₁ClN₂O₃ and a molecular weight of 242.66 g/mol. Its structure includes:

  • A methyl ester group (-COOCH₃).
  • A chloro substituent (-Cl) attached to the central carbon.
  • A hydrazone (-NH-N=C-) linkage.
  • A 4-methoxyphenyl ring (aromatic ring with a methoxy group at the para position).

This compound is synthesized via condensation of 4-methoxyphenylhydrazine with chloroacetic acid, followed by esterification with methanol . Its applications span organic synthesis (as an intermediate), medicinal chemistry (enzyme modulation), and biochemical research (probe for cellular pathways) .

Properties

IUPAC Name

methyl (2Z)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-15-8-5-3-7(4-6-8)12-13-9(11)10(14)16-2/h3-6,12H,1-2H3/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYYPYTUZHFTKC-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(/C(=O)OC)\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70736-27-5
Record name Acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070736275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Diazotization of 4-Methoxyaniline

  • Reagents: 4-methoxyaniline, hydrochloric acid, sodium nitrite
  • Conditions: Aqueous acidic medium, temperature maintained between 0°C and 10°C (often 0–5°C or -10 to -5°C)
  • Process: 4-methoxyaniline is dissolved in water with concentrated hydrochloric acid and cooled. Sodium nitrite solution is added dropwise to form the diazonium salt of 4-methoxyaniline. This step typically takes 30 minutes to 1 hour.

Coupling Reaction with Chloroacetate Ester

  • Reagents: Chloroacetic acid methyl ester or ethyl 2-chloro-3-oxobutyrate, sodium acetate or other bases, phase transfer catalysts (optional)
  • Solvents: Dichloromethane/water biphasic system or methanol (homogeneous system)
  • Conditions: Temperature maintained at 0–10°C, reaction time varies from 1 to 12 hours depending on solvent and conditions
  • Process: The diazonium salt solution is added to a cooled solution of the chloroacetate ester and base. The reaction proceeds to form the hydrazono ester. Post-reaction, the organic phase is separated, washed with saturated sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and solvent removed to yield the crude product.
Preparation Parameter Method A (Ethyl Acetate Solvent) Method B (Methanol Solvent) Method C (Dichloromethane/Water Biphasic) Method D (Ethyl 2-chloro-3-oxobutyrate)
Solvent Ethyl acetate (immiscible with water) Methanol (miscible with water) Dichloromethane/water biphasic Water/ethanol mixture
Reaction Type Two-phase reaction Homogeneous reaction Two-phase reaction Homogeneous reaction
Reaction Time >12 hours ~2 hours 1–2 hours 2 hours
Yield (%) ~74% ~76% Up to 98% ~85–89%
Product Purity Moderate, more impurities Lower purity, sticky solid High purity (>96% by HPLC) High purity after recrystallization
Post-treatment Complexity Moderate High (multiple extraction and drying steps) Low (simple washing and drying) Moderate (chromatography purification)
Notes Longer reaction time, more impurities Product insoluble in reaction mixture Efficient, high yield, no purification needed Efficient, well-documented for pharmaceutical intermediates
  • Step 1: Dissolve 5 g of 4-methoxyaniline in 40 mL water and add 13.5 mL concentrated hydrochloric acid. Cool to 0–10°C.
  • Step 2: Slowly add 9.8 g of 40% sodium nitrite solution to form the diazonium salt.
  • Step 3: In a separate vessel, prepare a solution of 6.68 g 2-chloroacetyl ethyl ester in 50 mL dichloromethane and 20 mL water, cool below 10°C.
  • Step 4: Add 11.7 g sodium acetate and 0.14 g triethylbenzylammonium chloride (phase transfer catalyst).
  • Step 5: Add the diazonium salt solution dropwise to the above mixture at 10°C, stir for 1–2 hours.
  • Step 6: Separate organic phase, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate.
  • Step 7: Evaporate solvent to obtain yellow-brown solid with 98.1% yield and >96% purity by HPLC.
  • Melting Point: 96–98°C
  • Mass Spectrometry: ESI-MS m/z = 256.9.
  • Solvent Effects: Using ethyl acetate leads to a biphasic system with longer reaction times and more impurities, while methanol provides a homogeneous system but results in sticky, impure products requiring complex purification.
  • Phase Transfer Catalysts: Addition of quaternary ammonium salts improves yield and purity by facilitating transfer of diazonium salt into organic phase.
  • Temperature Control: Maintaining low temperatures (0–10°C) is critical to stabilize diazonium salts and control reaction kinetics, preventing side reactions and decomposition.
  • Purification: The method using dichloromethane/water with sodium acetate and phase transfer catalyst yields high purity product without further purification, advantageous for scale-up.
  • Yield Comparison: Optimized methods achieve yields up to 98%, significantly higher than earlier methods (~74–76%).
Parameter Optimal Range/Condition Effect on Outcome
Temperature 0–10°C Stabilizes diazonium salt, controls reaction rate
Solvent Dichloromethane/water biphasic system High yield, easy phase separation
Base Sodium acetate Neutralizes acid, promotes coupling
Phase Transfer Catalyst Triethylbenzylammonium chloride (0.14 g) Enhances transfer of diazonium salt to organic phase
Reaction Time 1–2 hours Sufficient for complete coupling
Post-reaction Workup Washing with saturated sodium bicarbonate and brine, drying Removes impurities, yields pure product
Yield Up to 98% High efficiency, suitable for industrial scale
Purity >96% (HPLC) High purity, no further purification needed

The preparation of acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester is best achieved via diazotization of 4-methoxyaniline followed by coupling with chloroacetate esters in a biphasic dichloromethane/water system using sodium acetate as base and a phase transfer catalyst. This method offers superior yield (up to 98%), high purity (>96%), and simplified post-reaction processing compared to earlier methods employing ethyl acetate or methanol solvents. Temperature control and reagent stoichiometry are critical for optimal results. These findings are supported by patent literature and peer-reviewed synthetic protocols, making this approach authoritative and reliable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic chemistry. Its reactivity towards various nucleophiles allows for the synthesis of complex heterocyclic compounds. It can be utilized in the development of pharmaceuticals and agrochemicals.

Research indicates that acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester may exhibit biological activity through interaction with specific molecular targets. Its hydrazone structure is particularly relevant in medicinal chemistry for developing new therapeutic agents.

Analytical Chemistry

The compound can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provide structural confirmation and insights into the compound's behavior under different conditions.

Case Study 1: Synthesis of Heterocyclic Compounds

A study demonstrated the utility of this compound in synthesizing novel heterocyclic compounds. The reaction conditions were optimized to enhance yield and selectivity, showcasing its potential in drug discovery.

CompoundYield (%)Reaction Conditions
Compound A85%Reflux in ethanol
Compound B78%Microwave-assisted

Case Study 2: Biological Evaluation

In another investigation, the biological activity of derivatives synthesized from this compound was evaluated against various cancer cell lines. The results indicated promising anticancer properties.

Cell LineIC50 (µM)Compound Tested
MCF-715Derivative A
HeLa20Derivative B

Mechanism of Action

The mechanism of action of acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The chloro and methoxyphenyl groups contribute to the compound’s overall reactivity and binding affinity, influencing its biological and chemical effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound Name CAS Number Molecular Formula Substituent Key Properties
Acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester 70736-27-5 C₁₀H₁₁ClN₂O₃ 4-OCH₃ - Enhanced solubility in polar solvents due to methoxy group.
- Electron-donating effect increases reactivity in nucleophilic substitutions .
Acetic acid, chloro((4-chlorophenyl)hydrazono)-, methyl ester 62465-90-1 C₉H₈Cl₂N₂O₂ 4-Cl - Chloro group (electron-withdrawing) reduces aromatic ring reactivity.
- Higher lipophilicity compared to methoxy analogs .
Acetic acid, chloro((2-methylphenyl)hydrazono)-, methyl ester 96722-48-4 C₁₀H₁₁ClN₂O₂ 2-CH₃ - Methyl group at ortho position sterically hinders reactions.
- Lower thermal stability than para-substituted analogs .

Ester Group Variations

Compound Name CAS Number Ester Group Molecular Weight Key Differences
This compound 70736-27-5 Methyl 242.66 g/mol - Faster hydrolysis rates compared to ethyl esters.
- Higher volatility, suitable for gas-phase reactions .
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate 27143-07-3 Ethyl 256.69 g/mol - Ethyl ester increases molecular weight and lipophilicity.
- Slower metabolic degradation in biological systems .

Pharmacological Potential

  • The target compound’s hydrazone moiety shows promise in targeting cancer cell redox pathways, with IC₅₀ values 20% lower than chloro-substituted analogs in preliminary assays .
  • Ethyl ester derivatives (e.g., CAS 27143-07-3) exhibit prolonged half-lives in pharmacokinetic studies, making them candidates for sustained-release formulations .

Biological Activity

Acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester (CAS Number: 9577207) is a hybrid organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H11ClN2O3
  • Molecular Weight : 244.66 g/mol
  • Structural Features :
    • Contains a chloro group.
    • Incorporates a hydrazono linkage.
    • Features a methoxy-substituted phenyl group.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenylhydrazine with chloroacetic acid, followed by esterification with methanol. The reaction often requires a catalyst such as sulfuric acid and is performed under reflux conditions to ensure complete conversion of reactants into the desired product .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. In vitro assays have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In cellular assays, this compound demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The compound's mechanism may involve induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various hydrazone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .
  • Anticancer Screening :
    In a screening study for anticancer agents, acetic acid derivatives were tested against MCF7 cells. The compound showed an IC50 value of approximately 22 µM, indicating moderate activity compared to standard anticancer drugs .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The hydrazono group may inhibit enzymes involved in critical metabolic processes.
  • Receptor Interaction : The compound might modulate receptor activity influencing cell signaling pathways related to growth and apoptosis .

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureModerate (MIC: 20-50 µg/mL)IC50: ~22 µM
Acetic acid, bromo((4-methoxyphenyl)hydrazono)-, methyl esterSimilarLowIC50: ~30 µM
Acetic acid, chloro((4-methylphenyl)hydrazono)-, methyl esterSimilarHigh (MIC: 15 µg/mL)IC50: ~18 µM

Q & A

Q. What are the established synthetic routes for preparing acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester, and how can purity be optimized?

Methodological Answer: The compound is synthesized via condensation of methyl chloroacetoacetate with 4-methoxyphenylhydrazine. Key steps include:

  • Hydrazone Formation : Reacting 4-methoxyphenylhydrazine with methyl chloroacetoacetate in ethanol under reflux (2–4 hours) to form the hydrazono intermediate.
  • Purification : Recrystallization from ethanol or DMF-acetic acid mixtures yields >85% purity. For higher purity (>98%), column chromatography (silica gel, ethyl acetate/hexane 3:7) is recommended .
  • Quality Control : Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane). Characterize purity via melting point (94°C, ±2°C) and HPLC (C18 column, acetonitrile/water 70:30) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

  • IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O ester), ~1590 cm⁻¹ (C=N hydrazone), and ~1250 cm⁻¹ (C-O methoxy) confirm functional groups .
  • NMR Analysis :
    • ¹H NMR (CDCl₃): δ 3.85 (s, OCH₃), δ 3.75 (s, COOCH₃), δ 7.6–6.8 (aromatic protons).
    • ¹³C NMR : δ 165.2 (C=O ester), δ 155.1 (C=N), δ 55.2 (OCH₃).
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 257.1 (C₁₁H₁₃ClN₂O₃) .

Advanced Research Questions

Q. How does the hydrazono moiety influence reactivity in heterocyclic synthesis, and what mechanistic insights are critical for designing derivatives?

Methodological Answer: The hydrazono group enables cyclocondensation with ketones or aldehydes to form thiazolidinones or pyrazolo[3,4-c]pyridines. For example:

  • Thiazolidinone Formation : React with thioglycolic acid and sodium acetate in DMF/acetic acid to yield 5-arylidene-4-thiazolidinones. The mechanism involves nucleophilic attack by sulfur, followed by cyclization .
  • Pyrazolo Derivatives : Condensation with morpholino-piperidinones (e.g., in Apixaban synthesis) occurs via base-mediated elimination (e.g., K₂CO₃ in DMF), forming the tetrahydro-1H-pyrazolo[3,4-c]pyridine core .

Q. What analytical strategies resolve spectral data contradictions arising from tautomerism in the hydrazono group?

Methodological Answer: Tautomerism between hydrazone (C=N–NH–) and azo (N=N–CH–) forms can cause split peaks in NMR. Strategies include:

  • Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to observe coalescence of proton signals (e.g., NH protons at δ 10–12 ppm).
  • Deuterium Exchange : Addition of D₂O suppresses NH signals, confirming tautomeric equilibrium.
  • X-ray Crystallography : Resolve ambiguity by determining the solid-state structure, which typically favors the hydrazone form .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis, such as for Apixaban?

Methodological Answer: In Apixaban synthesis, the compound undergoes a key condensation reaction:

  • Step 1 : React with 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one in DMF with K₂CO₃ at 80°C.
  • Step 2 : Acidic workup (HCl/EtOH) yields the pyrazolo[3,4-c]pyridine carboxylate intermediate.
  • Yield Optimization : Use a 1.2:1 molar ratio of hydrazono ester to morpholino compound and maintain anhydrous conditions to prevent hydrolysis .

Q. What solvent systems and reaction conditions maximize yield in large-scale syntheses?

Methodological Answer:

  • Solvent Choice : Ethanol or DMF improves solubility of polar intermediates; avoid chloroform due to Cl⁻ interference.
  • Temperature : Reflux (78–100°C) accelerates condensation but may require inert atmosphere (N₂) to prevent oxidation.
  • Catalysts : Add 0.5 mol% p-toluenesulfonic acid (PTSA) to enhance reaction rate.
  • Scale-Up Challenges : Use jacketed reactors for controlled cooling to minimize byproducts (e.g., dimerization) .

Safety and Handling

Q. What safety precautions are essential when handling this compound, given its hazard profile?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods due to H335 (respiratory irritation).
  • Storage : Store in amber glass at room temperature; desiccate to prevent hydrolysis.
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite. Avoid water to prevent exothermic reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 94°C vs. >220°C)?

Methodological Answer: Discrepancies arise from polymorphic forms or impurities:

  • Recrystallization Solvent : Use ethanol for the 94°C form; DMF/ethanol mixtures yield high-melting polymorphs.
  • DSC Analysis : Perform differential scanning calorimetry to identify endothermic peaks corresponding to each form.
  • Purity Check : HPLC with UV detection (λ = 254 nm) confirms if impurities elevate melting points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.